REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:12]=[CH:11][C:5]2[O:6][CH2:7][C:8](=[O:10])[NH:9][C:4]=2[C:3]1=[O:13].C1C(=O)N([Br:21])C(=O)C1.CC(=O)OCC>CC#N>[Br:21][C:11]1[C:5]2[O:6][CH2:7][C:8](=[O:10])[NH:9][C:4]=2[C:3](=[O:13])[N:2]([CH3:1])[CH:12]=1
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Type
|
CUSTOM
|
Details
|
After stirring about 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction was complete within 20 min
|
Duration
|
20 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN(C(C2=C1OCC(N2)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.39 mmol | |
AMOUNT: MASS | 51 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |